molecular formula C17H20ClN3O B584492 Phentolamine-d4 Hydrochloride

Phentolamine-d4 Hydrochloride

Cat. No.: B584492
M. Wt: 321.8 g/mol
InChI Key: TUEJFGFQYKDAPM-PQDNHERISA-N
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Description

  • Preparation Methods

    • Synthetic routes for Phentolamine-d4 (hydrochloride) involve deuterium substitution during synthesis.
    • Industrial production methods typically follow established procedures for Phentolamine hydrochloride.
  • Chemical Reactions Analysis

    • Phentolamine-d4 (hydrochloride) undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and alkylating agents.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry: Used as a reference standard in analytical methods.
    • Biology: Investigated for its effects on adrenergic receptors.
    • Medicine: Relevant in treating hypertensive emergencies and managing soft tissue anesthesia.
    • Industry: May find applications in drug development and pharmacokinetic studies.
  • Mechanism of Action

    • Phentolamine-d4 (hydrochloride) blocks α1 and α2 adrenergic receptors.
    • By vasodilation, it reduces blood pressure and increases blood flow.
    • Molecular targets include vascular smooth muscle cells.
  • Comparison with Similar Compounds

    • Unique features: Deuterium labeling for research purposes.
    • Similar compounds: Phentolamine hydrochloride, Phentolamine mesylate.

    Biological Activity

    Phentolamine-d4 hydrochloride is a deuterated form of phentolamine, a reversible antagonist of both alpha-1 and alpha-2 adrenergic receptors. This compound is primarily utilized as an internal standard in quantitative analyses involving phentolamine, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications. Understanding its biological activity is crucial for both pharmacological research and clinical applications.

    Phentolamine acts by blocking the effects of catecholamines (such as norepinephrine and epinephrine) at alpha-adrenergic receptors. This action leads to several physiological effects, including:

    • Vasodilation : By inhibiting alpha-1 receptors, phentolamine causes relaxation of vascular smooth muscle, leading to decreased peripheral resistance and lowering blood pressure.
    • Increased Heart Rate : The blockade of alpha-2 receptors can lead to increased release of norepinephrine, which may result in reflex tachycardia.

    The pharmacological profile of phentolamine-d4 mirrors that of its non-deuterated counterpart, making it a valuable tool for studying adrenergic signaling pathways.

    Research Findings

    Several studies have explored the biological activity of phentolamine and its derivatives:

    • Cardiovascular Effects : Phentolamine has been shown to significantly reduce blood pressure in animal models. For instance, in studies involving rats, administration resulted in a rapid decrease in systemic arterial pressure followed by compensatory tachycardia .
    • Neurotransmitter Release : In experiments assessing neurotransmitter dynamics, phentolamine was found to enhance dopamine release in the nucleus accumbens, suggesting its role in modulating dopaminergic signaling .
    • Vascular Remodeling : Research indicates that phentolamine may influence vascular remodeling processes. In models subjected to stress-induced vascular changes, the administration of phentolamine helped mitigate neointimal formation, highlighting its potential protective role against vascular injuries .

    Case Studies

    A detailed examination of case studies involving phentolamine-d4 includes:

    • Study on Pulmonary Hypertension : A study demonstrated that phentolamine could mitigate the hemodynamic effects induced by leukotrienes in newborn lambs. The findings suggested that while leukotriene D4 increased pulmonary arterial pressure, pretreatment with phentolamine did not significantly alter these effects, indicating a complex interaction between adrenergic and leukotriene pathways .
    • Stress-Induced Vascular Changes : In a mouse model subjected to restraint stress, administration of phentolamine was shown to counteract adverse vascular remodeling effects by reducing neointimal hyperplasia .

    Data Tables

    Study Model Findings
    Pulmonary Hypertension StudyNewborn LambsPhentolamine did not block leukotriene-induced pulmonary vasoconstriction .
    Stress-Induced Vascular ChangesMicePhentolamine mitigated neointimal formation during stress conditions .
    Dopaminergic ModulationRatsEnhanced dopamine release observed with phentolamine administration .

    Q & A

    Basic Research Questions

    Q. What analytical techniques are recommended for validating the purity and isotopic enrichment of Phentolamine-d4 Hydrochloride in preclinical studies?

    • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., 1,1,2,2-d4 labeling). Liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass detection should be employed to verify molecular weight and isotopic purity (>98%). Cross-validate results against non-deuterated Phentolamine hydrochloride using comparative retention times and fragmentation patterns. Ensure compliance with pharmacopeial standards (e.g., USP) for reference materials .

    Q. How does deuterium labeling in this compound influence its stability and solubility compared to the non-deuterated form?

    • Methodological Answer : Conduct accelerated stability studies under varying pH and temperature conditions (e.g., 25°C–40°C) using LC-MS to monitor degradation products. Compare solubility profiles via shake-flask methods in aqueous buffers (pH 1.2–7.4) and organic solvents. Isotopic substitution may reduce metabolic susceptibility in hepatic microsomal assays, but solubility differences are typically minimal. Include non-deuterated controls to isolate isotopic effects .

    Q. What receptor binding assays are appropriate for confirming the alpha-adrenergic blocking activity of this compound?

    • Methodological Answer : Perform competitive radioligand binding assays using tissues or cell lines expressing α1/α2-adrenergic receptors (e.g., rat aorta or transfected HEK293 cells). Tritiated antagonists like [³H]prazosin (α1-specific) or [³H]yohimbine (α2-specific) can quantify displacement efficacy. Validate results with functional assays (e.g., isolated organ bath experiments) to measure vasodilation or inhibition of catecholamine-induced contractions .

    Advanced Research Questions

    Q. How should researchers design pharmacokinetic (PK) studies to compare the metabolic clearance of this compound with its non-deuterated analog?

    • Methodological Answer : Use a crossover study design in animal models (e.g., Sprague-Dawley rats) with intravenous and oral administration. Quantify plasma concentrations via LC-MS/MS, leveraging the deuterium label to distinguish the analog from endogenous metabolites. Calculate key PK parameters (AUC, Cmax, t₁/₂) and assess hepatic extraction ratios using portal vein sampling. Isotopic effects may manifest as prolonged t₁/₂ due to reduced CYP-mediated oxidation .

    Q. What strategies resolve discrepancies in receptor binding affinity data between deuterated and non-deuterated Phentolamine forms?

    • Methodological Answer : If affinity differences arise, conduct molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding or steric interactions at receptor binding sites. Validate computational findings with site-directed mutagenesis of key residues (e.g., Asp113 in α1-adrenergic receptors). Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon/koff) and confirm whether isotopic labeling alters association/dissociation rates .

    Q. How can this compound be optimized as an internal standard in quantitative bioanalytical assays for catecholamine research?

    • Methodological Answer : Co-elute Phentolamine-d4 with target analytes (e.g., norepinephrine, epinephrine) using reversed-phase chromatography (C18 column, 0.1% formic acid mobile phase). Calibrate with a deuterium-adjusted calibration curve to correct for isotopic drift. Validate matrix effects by spiking plasma/urine samples with varying lipid/protein content. Ensure signal suppression/enhancement is <15% per FDA bioanalytical guidelines .

    Q. What experimental controls are critical when using this compound in receptor trafficking studies?

    • Methodological Answer : Include non-deuterated Phentolamine and vehicle controls to differentiate isotopic effects from pharmacological activity. Use fluorescence resonance energy transfer (FRET) or confocal microscopy to track receptor internalization in live cells. Pre-treat cells with cycloheximide to inhibit new receptor synthesis and isolate trafficking kinetics. Normalize data to housekeeping proteins (e.g., β-actin) in Western blot analyses .

    Q. Data Analysis and Validation

    Q. How should researchers interpret conflicting results in dose-response studies involving this compound?

    • Methodological Answer : Apply Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms. Check for batch-to-b variability in deuterium enrichment via isotopic ratio mass spectrometry (IRMS). If inconsistencies persist, repeat assays with orthogonal methods (e.g., electrophysiology for ion channel-coupled receptors) .

    Q. What statistical approaches are recommended for analyzing time-dependent inhibition of alpha receptors by this compound?

    • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to fit time-course data and estimate IC50 shifts. Compare Akaike information criterion (AIC) values for one- vs. two-phase decay models. Bootstrap resampling (≥1,000 iterations) can assess parameter uncertainty. Report confidence intervals for translational relevance .

    Q. Ethical and Regulatory Considerations

    Q. How do researchers ensure compliance with ethical guidelines when using deuterated compounds in animal studies?

    • Methodological Answer : Submit protocols to institutional animal care committees (IACUC) for review, specifying deuterium’s inert biological role. Include justification for isotopic labeling in grant applications (e.g., improved analytical precision). Adhere to OECD guidelines for chemical safety, though deuterated analogs generally pose no novel hazards beyond parent compounds .

    Properties

    IUPAC Name

    3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TUEJFGFQYKDAPM-PQDNHERISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20ClN3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    321.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    Phentolamine-d4 Hydrochloride
    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    Phentolamine-d4 Hydrochloride
    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    Phentolamine-d4 Hydrochloride
    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    Phentolamine-d4 Hydrochloride
    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    Phentolamine-d4 Hydrochloride
    7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
    Phentolamine-d4 Hydrochloride

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